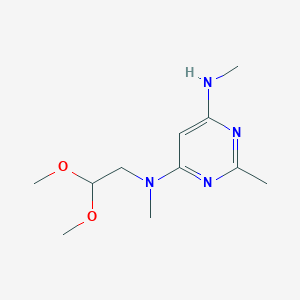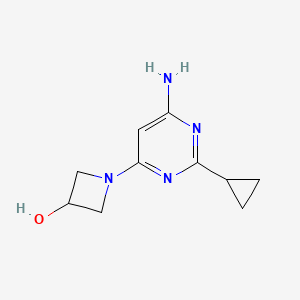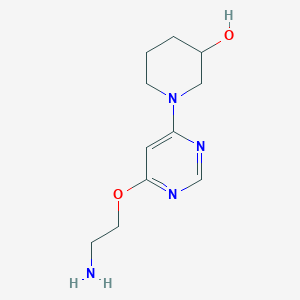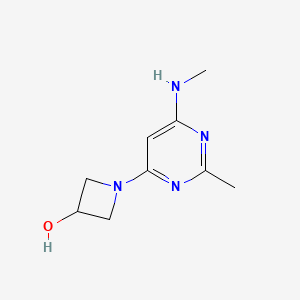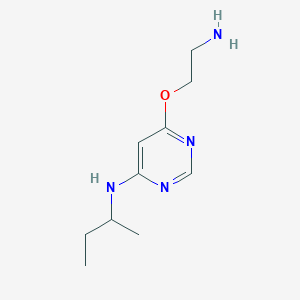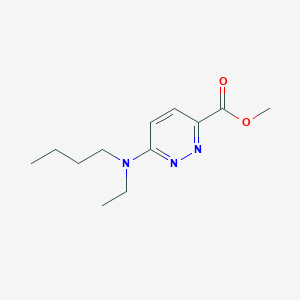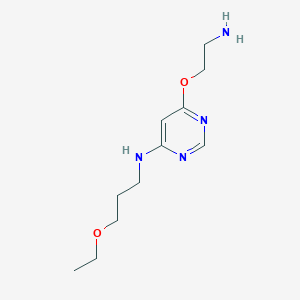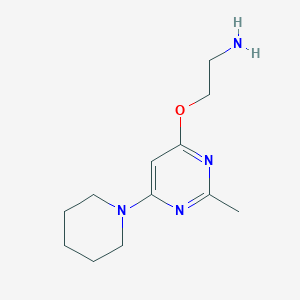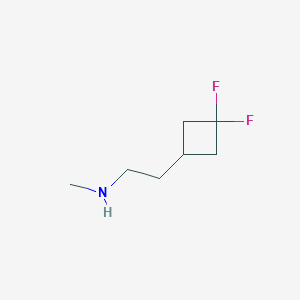
2-(3,3-difluorocyclobutyl)-N-methylethan-1-amine
Overview
Description
The compound “2-(3,3-difluorocyclobutyl)acetic acid” is a solid substance with a molecular weight of 150.13 . It’s used as a reactant in the preparation of piperazine derivatives as RORγ modulators .
Molecular Structure Analysis
The InChI code for “2-(3,3-difluorocyclobutyl)acetic acid” is1S/C6H8F2O2/c7-6(8)2-4(3-6)1-5(9)10/h4H,1-3H2,(H,9,10) . The InChI code for “(3,3-Difluorocyclobutyl)methanol” is 1S/C5H8F2O/c6-5(7)1-4(2-5)3-8/h4,8H,1-3H2 . Physical And Chemical Properties Analysis
The physical form of “(3,3-Difluorocyclobutyl)methanol” is a liquid .Scientific Research Applications
Amine-functionalized Sorbents for PFAS Removal
Amine-containing sorbents have shown promise in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These substances are persistent environmental pollutants, and amine-functionalized materials offer a novel approach for their effective control in municipal water and wastewater treatments. The efficiency of PFAS removal by amine-functionalized sorbents depends on electrostatic interactions, hydrophobic interactions, and sorbent morphology, which are crucial for designing next-generation sorbents for environmental remediation efforts (Ateia et al., 2019).
Metal-Organic Frameworks (MOFs) with Amine Functionality
Amine-functionalized metal-organic frameworks (MOFs) have garnered attention for their potential applications in gas storage, separation, and catalysis. Specifically, the basic nature of amine groups within MOFs has been exploited for CO2 capture. The strong interaction between CO2 and amine groups makes these materials particularly interesting for addressing climate change and industrial separations. Techniques such as in situ synthesis, post-modification, and physical impregnation have been developed to enhance the CO2 sorption capacity of amine-functionalized MOFs, showcasing their versatility and potential for environmental and industrial applications (Lin et al., 2016).
Solvent Extraction Applications
In the field of mineral processing, amine-based extractants have been studied for the separation of niobium and tantalum from their ores. These metals are commonly found together and are difficult to separate due to their chemical similarities. Amine extractants offer a promising solution by enabling the selective extraction and separation of these metals, which are critical for various high-tech applications. The review of solvent extraction techniques highlights the potential of amines in the efficient and selective recovery of niobium and tantalum, which is vital for the production of electronic components and superalloys (Nguyen & Lee, 2018).
Safety and Hazards
properties
IUPAC Name |
2-(3,3-difluorocyclobutyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c1-10-3-2-6-4-7(8,9)5-6/h6,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGVEDUNTBYUDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





